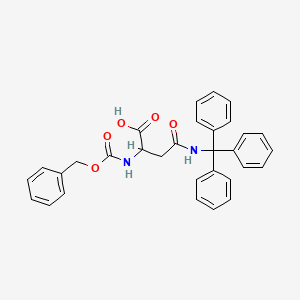
(S)-2-(((Benzyloxy)carbonyl)amino)-4-oxo-4-(tritylamino)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-D-Asn(Trt)-OH: is a chemical compound used primarily in the field of peptide synthesis. It is a derivative of asparagine, an amino acid, and is often utilized in the protection of amino groups during peptide synthesis. The compound is characterized by the presence of a trityl (Trt) protecting group, which is used to protect the side chain of the asparagine residue.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-D-Asn(Trt)-OH typically involves the protection of the amino and carboxyl groups of asparagine. The trityl group is introduced to protect the side chain amide group. The synthesis can be carried out using standard peptide synthesis techniques, including the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods: Industrial production of Z-D-Asn(Trt)-OH involves large-scale peptide synthesis techniques. The process includes the protection of functional groups, coupling reactions, and purification steps. The use of automated peptide synthesizers is common in industrial settings to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Z-D-Asn(Trt)-OH undergoes various chemical reactions, including:
Deprotection Reactions: The trityl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Coupling Reactions: The compound can participate in peptide bond formation with other amino acids or peptides using coupling reagents like DCC and NHS.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the trityl protecting group.
Coupling: Dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are frequently used in coupling reactions.
Major Products Formed:
Deprotection: Removal of the trityl group yields free asparagine.
Coupling: Formation of peptide bonds with other amino acids or peptides.
Scientific Research Applications
Chemistry: Z-D-Asn(Trt)-OH is widely used in peptide synthesis for the preparation of peptides and proteins. It is essential in the synthesis of complex peptides where selective protection of functional groups is required.
Biology: In biological research, Z-D-Asn(Trt)-OH is used to study protein-protein interactions and enzyme-substrate interactions. It is also utilized in the synthesis of peptide-based inhibitors and substrates.
Medicine: The compound is used in the development of peptide-based drugs and therapeutic agents. It is crucial in the synthesis of peptides that mimic natural proteins and peptides with therapeutic potential.
Industry: In the pharmaceutical industry, Z-D-Asn(Trt)-OH is used in the large-scale synthesis of peptide drugs. It is also employed in the production of peptide-based diagnostic agents.
Mechanism of Action
Mechanism: The primary mechanism of action of Z-D-Asn(Trt)-OH involves the protection of the asparagine side chain during peptide synthesis. The trityl group prevents unwanted side reactions and ensures the selective formation of peptide bonds.
Molecular Targets and Pathways: The compound targets the amino and carboxyl groups of asparagine, protecting them during the synthesis process. The trityl group is removed under acidic conditions to yield the free asparagine residue, which can then participate in further reactions.
Comparison with Similar Compounds
Z-Asn(Trt)-OH: Similar to Z-D-Asn(Trt)-OH but with a different stereochemistry.
Fmoc-Asn(Trt)-OH: Uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of a trityl group.
Boc-Asn(Trt)-OH: Uses a tert-butyloxycarbonyl (Boc) protecting group instead of a trityl group.
Uniqueness: Z-D-Asn(Trt)-OH is unique due to its specific stereochemistry and the use of the trityl protecting group. The trityl group provides robust protection under various reaction conditions, making it suitable for complex peptide synthesis.
Properties
IUPAC Name |
4-oxo-2-(phenylmethoxycarbonylamino)-4-(tritylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28N2O5/c34-28(21-27(29(35)36)32-30(37)38-22-23-13-5-1-6-14-23)33-31(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,27H,21-22H2,(H,32,37)(H,33,34)(H,35,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVBKISSJULIGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[5-Acetamido-3,4-dihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methyl hydrogen sulfate](/img/structure/B13390230.png)
![2-(Butylsulfonylamino)-3-[4-(4-pyridin-4-ylbutoxy)phenyl]propanoic acid](/img/structure/B13390235.png)
![19-(Furan-3-yl)-11-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docos-10-ene-5,12,17-trione](/img/structure/B13390244.png)

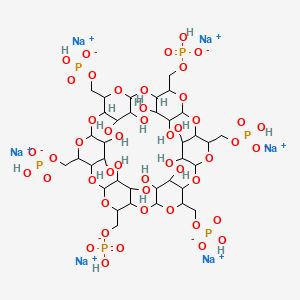
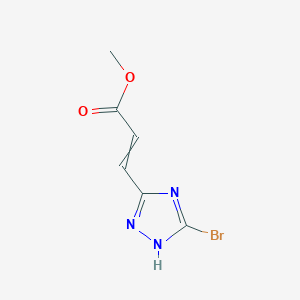
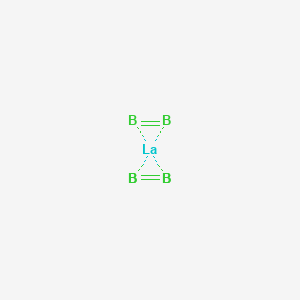

![Poly[(phenyl glycidyl ether)-co-formaldehyde]](/img/structure/B13390282.png)
![5-[4-[[[2-(1-Cyclohexylethylamino)-2-oxoethyl]-(4-methylphenoxy)carbonylamino]methyl]phenyl]pyridine-3-carboxylic acid](/img/structure/B13390283.png)

![1-[6-(4-Nitrophenyl)imidazo[2,1-b]thiazol-5-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13390303.png)
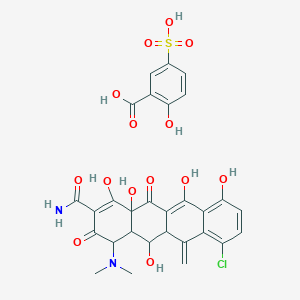
![L-Serine, N-[(1,1-dimethylethoxy)carbonyl]-, hydrazide](/img/structure/B13390307.png)
